molecular formula C9H6F4O3 B8304047 4H-1,3-Benzodioxin-6-methanol, 2,2,4,4-tetrafluoro- CAS No. 936727-50-3

4H-1,3-Benzodioxin-6-methanol, 2,2,4,4-tetrafluoro-

Cat. No. B8304047
M. Wt: 238.14 g/mol
InChI Key: FVYUGORMUUTSBB-UHFFFAOYSA-N
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Patent
US07741321B2

Procedure details

To a suspension of LAH (2.14 g, 56.4 mmol) in dry THF (200 mL) was added dropwise a solution of 2,2,4,4-tetrafluoro-4H-benzo[1,3]dioxine-6-carboxylic acid methyl ester (7.50 g, 28.2 mmol) in dry THF (50 mL) at 0° C. After being stirred at 0° C. for 1 h, the reaction mixture was treated with water (2.14 g) and 10% NaOH (2.14 mL). The slurry was filtered and washed with THF. The combined filtrates were evaporated to dryness to give the crude (2,2,4,4-tetrafluoro-4H-benzo[1,3]dioxin-6-yl)-methanol (6.5 g), which was used directly in the next step. 1H NMR (CDCl3, 300 MHz) δ 7.64 (s, 1H), 7.57-7.60 (m, 1H), 7.58 (d, J=8.7 Hz, 1H), 4.75 (s, 2H).
Name
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
2,2,4,4-tetrafluoro-4H-benzo[1,3]dioxine-6-carboxylic acid methyl ester
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.14 g
Type
reactant
Reaction Step Three
Name
Quantity
2.14 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C[O:8][C:9]([C:11]1[CH:12]=[CH:13][C:14]2[O:19][C:18]([F:21])([F:20])[O:17][C:16]([F:23])([F:22])[C:15]=2[CH:24]=1)=O.O.[OH-].[Na+]>C1COCC1>[F:21][C:18]1([F:20])[O:17][C:16]([F:22])([F:23])[C:15]2[CH:24]=[C:11]([CH2:9][OH:8])[CH:12]=[CH:13][C:14]=2[O:19]1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
2.14 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
2,2,4,4-tetrafluoro-4H-benzo[1,3]dioxine-6-carboxylic acid methyl ester
Quantity
7.5 g
Type
reactant
Smiles
COC(=O)C=1C=CC2=C(C(OC(O2)(F)F)(F)F)C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.14 g
Type
reactant
Smiles
O
Name
Quantity
2.14 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After being stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
washed with THF
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1(OC2=C(C(O1)(F)F)C=C(C=C2)CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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